molecular formula C21H26FN3O7 B1675103 Levofloxacinlactat CAS No. 294662-18-3

Levofloxacinlactat

Katalognummer: B1675103
CAS-Nummer: 294662-18-3
Molekulargewicht: 451.4 g/mol
InChI-Schlüssel: ONDRRTIAGBDDKP-GBZGCGEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levofloxacin lactate is a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. It is the lactate salt form of levofloxacin, which is the S-(-) enantiomer of ofloxacin. Levofloxacin lactate is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used to treat infections of the respiratory tract, skin, urinary tract, and prostate, as well as for post-exposure treatment of inhaled anthrax and the plague .

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Infections

Levofloxacin lactate is indicated for a range of bacterial infections due to its broad-spectrum activity. Key applications include:

  • Respiratory Infections : Effective against community-acquired pneumonia and acute exacerbations of chronic bronchitis.
  • Urinary Tract Infections : Used to treat complicated and uncomplicated urinary tract infections.
  • Skin and Soft Tissue Infections : Addresses both complicated and uncomplicated cases effectively.
  • Prostatitis : Effective in treating chronic bacterial prostatitis.

Prophylactic Use

Levofloxacin lactate has been utilized as a preventive measure against inhalational anthrax, particularly in individuals exposed to Bacillus anthracis spores. This application underscores its importance in bioterrorism preparedness and response strategies.

Comparison with Other Antibiotics

Recent clinical studies have compared the efficacy of levofloxacin lactate with other antibiotics, such as ceftriaxone. For instance, a study involving 60 patients with acute cholecystitis demonstrated that levofloxacin lactate was equally effective in managing the condition compared to ceftriaxone, highlighting its potential as a first-line treatment option in certain scenarios .

Pharmacokinetics and Administration

Levofloxacin lactate is administered intravenously, with a typical dosage of 500 mg once daily for 7 to 14 days depending on the severity of the infection. The pharmacokinetic profile indicates rapid absorption and distribution throughout body tissues, making it suitable for treating severe infections requiring immediate action.

Table 1: Pharmacokinetic Properties of Levofloxacin Lactate

PropertyValue
BioavailabilityNearly 100% (IV administration)
Peak Plasma Concentration5-10 mg/L after IV administration
Half-lifeApproximately 6-8 hours
Volume of Distribution100 L

Case Study: Efficacy in Acute Cholecystitis

A clinical trial involving 60 patients assessed the efficacy of levofloxacin lactate versus ceftriaxone in treating acute cholecystitis. Patients were randomized into two groups receiving either levofloxacin lactate or ceftriaxone. Results indicated comparable efficacy in terms of infection resolution rates and adverse effects, suggesting that levofloxacin lactate is a viable alternative to traditional antibiotics in this context .

Research on Nanoparticle Delivery Systems

Recent studies have explored innovative delivery methods for levofloxacin lactate, such as encapsulation within polymeric nanoparticles made from biodegradable materials like chitosan and poly-lactic-co-glycolic acid (PLGA). These formulations aim to enhance the drug's bioavailability and therapeutic effectiveness while minimizing side effects associated with conventional delivery methods .

Wirkmechanismus

Target of Action

Levofloxacin lactate primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Levofloxacin lactate exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and halting DNA replication . It also inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA .

Biochemical Pathways

Levofloxacin lactate affects the biochemical pathways involved in bacterial DNA replication and transcription. By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria .

Pharmacokinetics

Levofloxacin lactate is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg, and penetrates well into most body tissues and fluids . Its pharmacokinetics are similar during multiple-dose regimens to those following single doses . The clearance of levofloxacin is significantly affected by age and estimated creatinine clearance .

Result of Action

The result of levofloxacin lactate’s action is the effective treatment of various infections caused by susceptible bacteria, including infections of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It is also used for post-exposure treatment of inhaled anthrax and the plague .

Action Environment

The action of levofloxacin lactate can be influenced by environmental factors such as the presence of solvents. For example, the solvent molecules of the n-propanol solvate fill the channels and interact weakly with the active pharmaceutical ingredient (API) molecules, while they play crucial roles in the stability of the crystal structure . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converts into an anhydrous α form during subsequent heating .

Biochemische Analyse

Biochemical Properties

Levofloxacin lactate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, levofloxacin lactate prevents the supercoiling of bacterial DNA, leading to the cessation of DNA replication and cell death . The compound interacts with various biomolecules, including bacterial proteins and enzymes, to exert its antibacterial effects .

Cellular Effects

Levofloxacin lactate affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their DNA replication and transcription processes. This disruption leads to the inhibition of cell division and ultimately bacterial cell death . Additionally, levofloxacin lactate can influence cell signaling pathways, gene expression, and cellular metabolism in bacterial cells, further contributing to its antibacterial activity .

Molecular Mechanism

The molecular mechanism of levofloxacin lactate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, levofloxacin lactate prevents the supercoiling and resealing of bacterial DNA, leading to DNA strand breakage and the halting of DNA replication . This inhibition results in the disruption of bacterial cell division and ultimately cell death . The compound’s ability to inhibit these enzymes is crucial for its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levofloxacin lactate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that levofloxacin lactate remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to levofloxacin lactate in in vitro and in vivo studies has demonstrated sustained antibacterial activity, although resistance may develop in some bacterial strains .

Dosage Effects in Animal Models

The effects of levofloxacin lactate vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, levofloxacin lactate can cause toxic effects, including tendon damage, seizures, and peripheral nerve damage . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Levofloxacin lactate is involved in various metabolic pathways, primarily in the liver and kidneys. The compound is metabolized to a small extent, with the majority being excreted unchanged in the urine . Enzymes such as cytochrome P450 play a minor role in its metabolism, while renal excretion is the primary route of elimination . This metabolic profile ensures that levofloxacin lactate maintains its antibacterial activity while minimizing potential drug interactions.

Transport and Distribution

Levofloxacin lactate is widely distributed within the body, with high concentrations observed in tissues such as the lungs, skin, and urinary tract . The compound is transported across cell membranes via passive diffusion and active transport mechanisms involving various transporters and binding proteins . This distribution pattern allows levofloxacin lactate to effectively target bacterial infections in different tissues.

Subcellular Localization

The subcellular localization of levofloxacin lactate is primarily within the cytoplasm of bacterial cells, where it exerts its antibacterial effects by inhibiting DNA gyrase and topoisomerase IV . The compound’s ability to penetrate bacterial cells and localize within the cytoplasm is crucial for its antibacterial activity. Additionally, levofloxacin lactate may undergo post-translational modifications that enhance its targeting to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Levofloxacin lactate can be synthesized through a series of chemical reactions starting from the racemic mixture of ofloxacin. The process involves the optical resolution of ofloxacin to obtain the S-(-) enantiomer, followed by the formation of the lactate salt. The key steps include:

Industrial Production Methods: The industrial production of levofloxacin lactate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions: Levofloxacin lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified fluoroquinolone derivatives .

Vergleich Mit ähnlichen Verbindungen

Levofloxacin lactate stands out due to its unique combination of high potency, broad-spectrum activity, and stereochemical stability, making it a valuable antibiotic in both clinical and research settings.

Biologische Aktivität

Levofloxacin lactate is a broad-spectrum antibiotic belonging to the fluoroquinolone class, primarily utilized for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, as well as its safety profile. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of levofloxacin lactate.

Levofloxacin lactate exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By interfering with these enzymes, levofloxacin lactate prevents bacterial cell division and ultimately leads to cell death. This mechanism contributes to its effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains .

Pharmacokinetics

Levofloxacin lactate demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after administration, with high bioavailability.
  • Distribution : Achieves high tissue concentrations, particularly in respiratory and urinary tract tissues.
  • Metabolism : Primarily eliminated unchanged via the kidneys.
  • Half-life : Approximately 6 to 8 hours, allowing for convenient dosing schedules .

Antibacterial Spectrum

Levofloxacin lactate has shown strong antibacterial activity against a variety of pathogens. A comparative study indicated that it has superior Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Streptococcus pneumoniae compared to standard levofloxacin formulations. The MIC values for levofloxacin lactate were found to be significantly lower, indicating enhanced potency .

BacteriaMIC (mg/L) - Levofloxacin LactateMIC (mg/L) - Levofloxacin
Staphylococcus aureus0.030.2
Streptococcus pneumoniae0.050.1
Escherichia coli0.20.78

Clinical Efficacy

Several clinical studies have evaluated the efficacy of levofloxacin lactate in various infections:

  • Acute Cholecystitis : A randomized trial involving 60 patients compared levofloxacin lactate (200 mg twice daily) with ceftriaxone. Results indicated similar clinical outcomes between the two groups, suggesting that levofloxacin lactate is an effective alternative for treating acute cholecystitis .
  • Bacteremia/Sepsis : In a multicenter study comparing levofloxacin with imipenem/cilastatin in hospitalized patients, levofloxacin demonstrated comparable efficacy in clinical cure rates (77% vs. 68%) and bacteriological response (87% vs. 84%), indicating its effectiveness in severe infections .

Safety Profile

Levofloxacin lactate is generally well-tolerated, with adverse effects similar to those observed with other fluoroquinolones. Common side effects include gastrointestinal disturbances, central nervous system effects such as dizziness or headache, and potential musculoskeletal issues in certain populations . Notably, it has been shown to have a low incidence of serious adverse events when used appropriately.

Case Studies

  • Breastfeeding Mothers : A study on the pharmacokinetics of levofloxacin in breastfeeding mothers showed that peak milk levels occurred approximately 2 hours post-dose, with levels declining thereafter. The estimated infant exposure was significantly lower than therapeutic doses used in children, suggesting safety for nursing mothers .
  • Resistance Patterns : Research indicates that levofloxacin lactate maintains efficacy against strains resistant to other antibiotics, highlighting its role in combating antibiotic resistance .

Eigenschaften

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.C3H6O3/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-2(4)3(5)6/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);2,4H,1H3,(H,5,6)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRRTIAGBDDKP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648769
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294662-18-3
Record name Levofloxacin lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0294662183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--2-hydroxypropanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHR291QA18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin lactate
Reactant of Route 2
Levofloxacin lactate
Reactant of Route 3
Levofloxacin lactate
Reactant of Route 4
Levofloxacin lactate
Reactant of Route 5
Levofloxacin lactate
Reactant of Route 6
Levofloxacin lactate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.